Methyl 3-bromo-2-hydroxy-5-methylbenzoate is an organic compound characterized by the molecular formula C10H11BrO3. This compound is a derivative of benzoic acid, featuring a bromine atom, a hydroxy group, and a methyl ester group attached to the benzene ring. It is primarily utilized in various chemical syntheses and has notable applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Methyl 3-bromo-2-hydroxy-5-methylbenzoate can be derived from naturally occurring compounds or synthesized through specific chemical reactions. Its synthesis often involves starting materials that are readily available in chemical laboratories.
This compound falls under the category of benzoates and is classified as an aromatic compound due to its benzene ring structure. It is also categorized as a halogenated compound due to the presence of the bromine atom.
The synthesis of methyl 3-bromo-2-hydroxy-5-methylbenzoate can be achieved through multiple methods. A common synthetic route includes:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, which are crucial for optimizing the synthesis.
Methyl 3-bromo-2-hydroxy-5-methylbenzoate features a benzene ring substituted with three distinct functional groups:
The molecular weight of methyl 3-bromo-2-hydroxy-5-methylbenzoate is approximately 245.1 g/mol. Its structural formula can be represented as follows:
Methyl 3-bromo-2-hydroxy-5-methylbenzoate is involved in various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its utility in various applications.
The mechanism of action for methyl 3-bromo-2-hydroxy-5-methylbenzoate varies depending on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. The presence of both the bromine atom and the hydroxy group influences its reactivity and binding affinity, which are critical for its potential biological activities.
Methyl 3-bromo-2-hydroxy-5-methylbenzoate is typically a solid at room temperature with a melting point that may vary based on purity and specific conditions during synthesis.
Key chemical properties include:
Methyl 3-bromo-2-hydroxy-5-methylbenzoate has diverse applications across several scientific fields:
Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9) is a brominated aromatic ester with systematic IUPAC name methyl 3-bromo-2-hydroxy-5-methylbenzoate. Its molecular formula is C₉H₉BrO₃ (MW: 245.07 g/mol), featuring a benzoate core substituted at the 3-position with bromine, the 2-position with a hydroxyl group, and the 5-position with a methyl group. Key identifiers include:
O=C(OC)C1=CC(C)=CC(Br)=C1O [4] ABFJFGPUBLCJSL-UHFFFAOYSA-N [4] CC1C=C(C(=O)OC)C(O)=C(Br)C=1 [4]The solid crystalline form is noted in commercial sources [3] [8], with ortho-positioning of bromine and hydroxyl groups enabling chelation and directing electrophilic substitutions. Table 1: Compound Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 17746-77-9 |
| Molecular Formula | C₉H₉BrO₃ |
| IUPAC Name | Methyl 3-bromo-2-hydroxy-5-methylbenzoate |
| PubChem CID | 53633678 |
| Exact Mass | 243.978 g/mol |
This compound serves as a high-value synthon in medicinal chemistry due to:
Brominated benzoates emerged in the mid-20th century as tools for sterically hindered aromatic syntheses. Methyl 3-bromo-2-hydroxy-5-methylbenzoate gained prominence with advances in regioselective bromination (e.g., using Br₂/AcOH/NaOAc), enabling efficient access to polysubstituted aromatics for agrochemicals and pharmaceuticals [6] [10]. Its commercial availability via suppliers like Sigma-Aldrich and AiFChem reflects sustained demand [3] [4] [8].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1